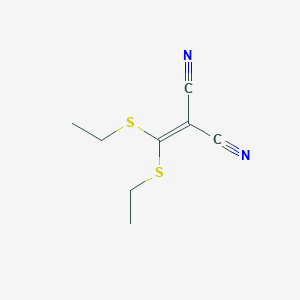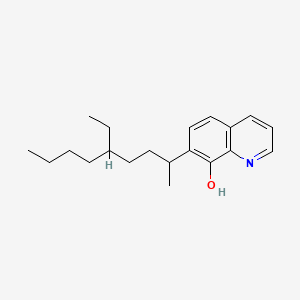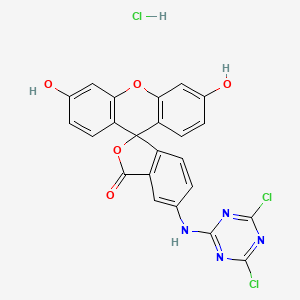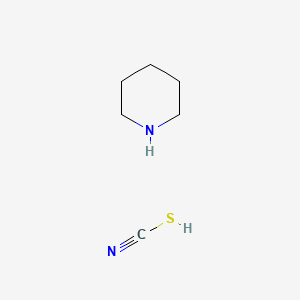![molecular formula C6H2O3S B1295826 Thieno[2,3-c]furan-4,6-dione CAS No. 6007-83-6](/img/structure/B1295826.png)
Thieno[2,3-c]furan-4,6-dione
Overview
Description
Thieno[2,3-c]furan-4,6-dione is a cyclic organic compound that has gained attention due to its unique physical and chemical properties. It contains a total of 12 atoms; 2 Hydrogen atoms, 6 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 13 bonds; 11 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 2 esters (aromatic), 1 anhydride (-thio), and 1 Thiophene .
Synthesis Analysis
This compound has been synthesized in various studies. For instance, it was used to construct conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs) . In another study, a series of conjugated D–π–A copolymers were successfully synthesized by direct CH–CH arylation polymerization of this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a planar structure with strong S···O noncovalent interactions . The molecule contains a TPD core unit that can be modified with any functional group other than common alkyl chains to impart new functionalities .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it was used in the synthesis of new donor–acceptor–donor (D–A–D) type conjugated monomers . It was also used in the formation of carbon–carbon bonds without the use of organometallic nucleophiles .Physical And Chemical Properties Analysis
This compound exhibits unique physical and chemical properties. It has a boiling point of 420.1±45.0 °C and a density of 2.507±0.06 g/cm3 . The synthesized homopolymers showed band gaps in the range of 2.13–2.08 eV .Scientific Research Applications
Thieno[2,3-c]furan-4,6-dione has been used in a variety of scientific research applications, including organic synthesis, catalysis, and materials science. It has been used as a starting material for the synthesis of various heterocyclic compounds, as a catalyst for the synthesis of polymers, and as a precursor for the synthesis of polysiloxanes.
Mechanism of Action
Target of Action
Thieno[2,3-c]furan-4,6-dione is a type of organic π-conjugated material . It’s primarily used in the construction of conjugated polymers for application in fullerene and non-fullerene based organic semiconductors . The primary targets of this compound are the π-conjugated systems in these materials, where it acts as an electron-deficient unit .
Mode of Action
The compound interacts with its targets through its side chains, which play significant roles that impact far beyond solubility . It’s found that the Thieno[2,3-c]pyrrole-4,6-dione (TPD) acceptor unit can be modified with any functional group other than common alkyl chains to impart new functionalities while maintaining their superior optoelectronic properties .
Biochemical Pathways
The compound affects the optical and electrochemical properties of the monomers and polymers synthesized in this work . It’s found that new types of side chains can be used to tune the physical characteristics, such as solubility, absorption, emission, and molecular packing .
Result of Action
The result of the compound’s action is the creation of new donor–acceptor–donor (D–A–D) type π-conjugated molecules . These molecules exhibit reasonable quantum yields and their corresponding polymers reveal ambipolar character with slightly lower band gap as compared to the previous analogues containing other side chains .
Advantages and Limitations for Lab Experiments
Thieno[2,3-c]furan-4,6-dione has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. In addition, its low toxicity makes it a safe compound to use in the laboratory. However, it is important to note that this compound is a highly reactive compound, and care should be taken to ensure that it is handled properly.
Future Directions
The potential applications of Thieno[2,3-c]furan-4,6-dione are numerous, and further research is necessary to explore its full potential. Possible future directions include the development of new synthesis routes for this compound, the use of this compound in catalysis, and the exploration of its potential medicinal applications. Additionally, further research is needed to understand the mechanism of action of this compound and to determine its potential toxicity.
Biochemical Analysis
Biochemical Properties
Thieno[2,3-c]furan-4,6-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and oxidoreductases, influencing their activity. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s ability to modulate enzyme activity makes it a potential candidate for drug development and other therapeutic applications .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and metabolic flux. These effects can result in altered cell proliferation, differentiation, and apoptosis, making this compound a compound of interest for cancer research and other cellular studies .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at specific concentrations. Toxic effects at high doses include cellular damage, oxidative stress, and disruption of normal metabolic processes. Understanding the dosage effects is crucial for developing safe and effective therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can influence the compound’s overall effect on cellular function and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects .
properties
IUPAC Name |
thieno[2,3-c]furan-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O3S/c7-5-3-1-2-10-4(3)6(8)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDKFEIEZJGDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278780 | |
| Record name | thieno[2,3-c]furan-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6007-83-6 | |
| Record name | 6007-83-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thieno[2,3-c]furan-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Thiophenedicarboxylic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)








